MitoPY1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

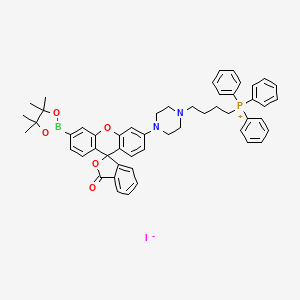

Mitochondria peroxy yellow 1, commonly known as MitoPY1, is a small-molecule fluorescent probe designed to selectively track to the mitochondria of live biological specimens. It responds to local fluxes of hydrogen peroxide by a turn-on fluorescence enhancement. This compound is particularly useful for imaging hydrogen peroxide within the mitochondria of living cells, making it a valuable tool in biological and medical research .

準備方法

The synthesis of MitoPY1 involves several steps and typically takes about 7-10 days. The compound is a bifunctional molecule that combines a boronate-masked xanthene fluorophore scaffold for selective hydrogen peroxide detection and a triphenylphosphonium targeting group for mitochondrial localization. The preparation process includes the following steps :

Synthesis of the Boronate-Masked Xanthene Fluorophore: This involves the reaction of a xanthene derivative with a boronic acid or boronate ester to form the boronate-masked fluorophore.

Attachment of the Triphenylphosphonium Group: The triphenylphosphonium group is attached to the boronate-masked fluorophore through a series of coupling reactions.

Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.

化学反応の分析

MitoPY1 undergoes several types of chemical reactions, primarily involving oxidation. The key reactions include :

Oxidation: The boronate group in this compound is selectively oxidized by hydrogen peroxide to form a phenol, resulting in a fluorescence turn-on response.

Fluorescence Enhancement: The oxidation of the boronate group leads to the release of the xanthene fluorophore, which emits fluorescence upon excitation.

Common reagents and conditions used in these reactions include hydrogen peroxide as the oxidizing agent and physiological conditions (pH 7.4, 37°C) to mimic the cellular environment. The major product formed from these reactions is the fluorescent xanthene derivative.

科学的研究の応用

Introduction to MitoPY1

Mitochondria Peroxy Yellow 1 (this compound) is a specialized fluorescent probe designed for the selective imaging of hydrogen peroxide (H₂O₂) within the mitochondria of living cells. Its unique properties allow it to respond to changes in H₂O₂ levels, making it an invaluable tool for studying oxidative stress and mitochondrial function in various biological contexts.

Chemical Properties and Mechanism of Action

This compound is characterized by:

- Targeting Mechanism : It incorporates a triphenylphosphonium moiety that facilitates its accumulation in mitochondria, taking advantage of the organelle's proton gradient.

- Detection Mechanism : The probe utilizes a boronate-based switch that selectively reacts with H₂O₂, resulting in a fluorescence increase that can be quantitatively measured.

Photophysical Data

- Excitation Maximum : 510 nm

- Emission Maximum : 530 nm

- Quantum Yield : 0.405

- Selectivity : this compound is selective for H₂O₂ over other reactive oxygen species (ROS) such as superoxide, nitric oxide, and hydroxyl radicals .

Imaging Oxidative Stress

This compound has been extensively used to visualize localized elevations of H₂O₂ associated with oxidative stress in various cell types. This includes:

- Cell Culture Studies : this compound effectively detects mitochondrial H₂O₂ levels in cultured mammalian cells, allowing researchers to study the dynamics of oxidative stress in real-time .

- Disease Models : The probe has been applied in models of diseases such as Parkinson's disease, where it helps to elucidate the role of mitochondrial dysfunction and oxidative stress in disease progression .

Research on Mitochondrial Function

This compound serves as a critical tool for investigating mitochondrial physiology:

- Measurement of H₂O₂ Production : It enables researchers to quantify H₂O₂ production under various experimental conditions, providing insights into mitochondrial bioenergetics and redox state .

- Functional Studies : By visualizing changes in H₂O₂ levels, this compound aids in understanding the impact of different stimuli on mitochondrial function and integrity.

Development of Multifunctional Probes

The modular nature of this compound's design opens avenues for creating new probes that can target other cellular components or detect different biomolecules, enhancing its utility in biological research .

Case Study 1: Parkinson's Disease Model

In studies involving a Parkinson's disease model, this compound was used to visualize increased mitochondrial H₂O₂ levels during oxidative stress conditions induced by paraquat. This application highlighted the probe's sensitivity and specificity in detecting pathological changes within mitochondria .

Case Study 2: General Oxidative Stress Assessment

Research utilizing this compound across various mammalian cell lines demonstrated its capability to monitor real-time changes in H₂O₂ levels during oxidative stress experiments. This included assessing the effects of different pro-oxidants and antioxidants on mitochondrial health .

作用機序

The mechanism of action of MitoPY1 involves its selective localization to the mitochondria and subsequent reaction with hydrogen peroxide . The triphenylphosphonium group facilitates the targeting of this compound to the mitochondria due to its positive charge, which is attracted to the negatively charged mitochondrial membrane. Once inside the mitochondria, the boronate group reacts with hydrogen peroxide to form a phenol, resulting in a fluorescence turn-on response. This allows for the real-time imaging of hydrogen peroxide levels within the mitochondria.

類似化合物との比較

MitoPY1 is unique in its ability to selectively image hydrogen peroxide within the mitochondria of living cells. Similar compounds include other boronate-based fluorescent probes and protein-based fluorescent sensors :

Boronate-Based Probes: These probes, like this compound, use the chemoselective oxidation of boronates to phenols to detect hydrogen peroxide. Examples include PF1 and PF6.

Protein-Based Fluorescent Sensors: These sensors use genetically encoded proteins to detect hydrogen peroxide. Examples include HyPer and roGFP2-Orp1.

This compound stands out due to its high selectivity for hydrogen peroxide over other reactive oxygen species and its ability to target the mitochondria specifically.

生物活性

MitoPY1, or Mitochondria Peroxy Yellow 1, is a fluorescent probe specifically designed for the detection and imaging of hydrogen peroxide (H₂O₂) within mitochondria of living cells. Its unique properties make it a valuable tool in biological research, particularly in studies related to oxidative stress and mitochondrial function.

Chemical Composition and Mechanism

This compound is a bifunctional molecule that combines a boronate-based molecular switch with a triphenylphosphonium targeting group. This design allows this compound to selectively accumulate in mitochondria due to the organelle's specific proton gradient. Upon interaction with H₂O₂, this compound undergoes a chemical transformation that results in a significant increase in fluorescence, enabling the visualization of H₂O₂ levels within the mitochondria.

Chemical Structure

- Boronate-based switch : Reacts specifically with H₂O₂.

- Triphenylphosphonium group : Facilitates mitochondrial localization.

Imaging and Detection of H₂O₂

This compound has been extensively utilized in various studies to visualize changes in mitochondrial H₂O₂ levels under different physiological and pathological conditions. Key findings include:

- Oxidative Stress Induction : In experiments where HeLa cells were treated with paraquat, a known inducer of oxidative stress, this compound successfully detected elevated levels of H₂O₂ within mitochondria, demonstrating its sensitivity and specificity for this reactive oxygen species (ROS) .

- Sodium Delivery Studies : Research involving the microperfused medullary thick ascending limb (mTAL) of rat kidneys showed that increased sodium delivery significantly elevated mitochondrial H₂O₂ production as measured by this compound. This underscores the probe's utility in understanding renal physiology and its connection to oxidative stress .

Case Studies

- HeLa Cell Model : In a study using HeLa cells exposed to paraquat, this compound revealed localized increases in mitochondrial H₂O₂ levels, indicating its potential application in models of neurodegenerative diseases .

- Renal Physiology : The use of this compound in renal epithelial cells demonstrated that enhanced tubular flow correlates with increased mitochondrial H₂O₂ production. This finding provides insights into the role of oxidative stress in hypertension .

Advantages

- Selective Targeting : this compound specifically targets mitochondria, allowing for localized measurements of H₂O₂.

- Real-time Imaging : The fluorescent nature of this compound permits real-time monitoring of oxidative stress within living cells.

- Versatility : It can be used across various mammalian cell lines and potentially in whole organisms without transfection .

Limitations

- Irreversibility : The reaction with H₂O₂ is irreversible, which may limit repeated measurements within the same sample.

- Single Emission Color : Currently, this compound only provides one emission color, which may restrict simultaneous multi-target imaging .

Research Findings Summary Table

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| 1 | HeLa | Paraquat | Significant increase in mitochondrial H₂O₂ levels detected by this compound. |

| 2 | mTAL | Sodium Delivery Increase | Elevated mitochondrial H₂O₂ production correlated with increased sodium flow. |

| 3 | Various | Oxidative Stress Inducers | Successful visualization of localized changes in H₂O₂ across multiple cell lines. |

特性

IUPAC Name |

4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H53BN2O5P.HI/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42;/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCCULDYUUMFAD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H53BIN2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。